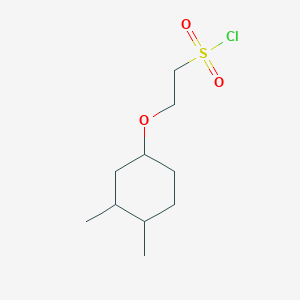

2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S and a molecular weight of 254.77 g/mol . This compound is characterized by the presence of a sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-((3,4-Dimethylcyclohexyl)oxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((3,4-Dimethylcyclohexyl)oxy)ethanol+Chlorosulfonic acid→2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Applications De Recherche Scientifique

2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.

Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity.

Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different electronic properties.

Tosyl Chloride: A commonly used sulfonyl chloride in organic synthesis.

Uniqueness

2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of the 3,4-dimethylcyclohexyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions.

Activité Biologique

2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride, with a CAS number of 1561879-54-6, is a sulfonyl chloride compound that has garnered interest in various biological applications. Its molecular formula is C10H19ClO3S, and it has a molecular weight of 254.77 g/mol. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H19ClO3S |

| Molecular Weight | 254.77 g/mol |

| CAS Number | 1561879-54-6 |

| Appearance | Colorless to pale yellow liquid |

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its role as a reactive electrophile, which can interact with nucleophiles in biological systems. The sulfonyl chloride group is known for its ability to form covalent bonds with amino acids in proteins, particularly cysteine and lysine residues. This property allows it to potentially modulate enzyme activity and influence various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites through covalent bonding.

- Receptor Modulation : It could act as a ligand for certain receptors, influencing signal transduction pathways.

- Bioconjugation : The sulfonyl chloride moiety facilitates the attachment of the compound to biomolecules for targeted delivery or imaging.

Biological Studies and Findings

Research into the biological effects of this compound is limited but suggests several areas of interest:

Antimicrobial Activity

A study focusing on sulfonyl chlorides found that similar compounds exhibited antimicrobial properties against various pathogens. Although specific data on this compound is sparse, its structural similarities suggest potential efficacy in inhibiting bacterial growth.

Case Study: Synthesis and Testing

In a related investigation involving sulfonamide derivatives:

- Objective : To evaluate the antimicrobial and antifungal activities of synthesized compounds.

- Methodology : Compounds were tested against standard microbial strains using disk diffusion methods.

- Results : Some derivatives showed significant inhibition zones, indicating potential as antimicrobial agents.

Cytotoxicity Assessment

Another area of research has focused on assessing the cytotoxic effects of sulfonyl chlorides on cancer cell lines:

- Findings : Compounds with similar structures demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells.

- Implications : This suggests that this compound could be explored further for anticancer applications.

Safety and Toxicology

While exploring the biological activity, it is crucial to consider the safety profile of this compound:

Propriétés

Formule moléculaire |

C10H19ClO3S |

|---|---|

Poids moléculaire |

254.77 g/mol |

Nom IUPAC |

2-(3,4-dimethylcyclohexyl)oxyethanesulfonyl chloride |

InChI |

InChI=1S/C10H19ClO3S/c1-8-3-4-10(7-9(8)2)14-5-6-15(11,12)13/h8-10H,3-7H2,1-2H3 |

Clé InChI |

UJGVIEAQHFNZID-UHFFFAOYSA-N |

SMILES canonique |

CC1CCC(CC1C)OCCS(=O)(=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.